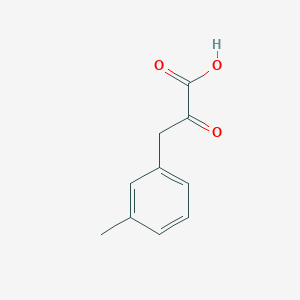

2-Oxo-3-(M-tolyl)propanoic acid

Description

2-Oxo-3-(m-tolyl)propanoic acid is a substituted propanoic acid derivative characterized by a ketone group at the C2 position and a 3-methylphenyl (m-tolyl) substituent at the C3 position. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol. The m-tolyl group contributes to its lipophilic character, which may enhance membrane permeability in biological systems. This compound is structurally analogous to pyruvate derivatives but differs in its aromatic substitution pattern.

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-(3-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H10O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

ZUERZXYBRUIXKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-(M-tolyl)propanoic acid typically involves the reaction of M-tolylacetic acid with an oxidizing agent. One common method is the oxidation of M-tolylacetic acid using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows: [ \text{M-tolylacetic acid} + \text{KMnO}_4 \rightarrow \text{2-Oxo-3-(M-tolyl)propanoic acid} + \text{by-products} ]

Industrial Production Methods: In industrial settings, the production of 2-Oxo-3-(M-tolyl)propanoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 2-Oxo-3-(M-tolyl)propanoic acid can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

Substitution: The compound can participate in substitution reactions, where the oxo group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Derivatives with different functional groups replacing the oxo group.

Scientific Research Applications

2-Oxo-3-(M-tolyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(M-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the M-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxo-3-(m-tolyl)propanoic acid with structurally related propanoic acid derivatives, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Observations:

Structural Variations and Physicochemical Properties: The m-tolyl group in the target compound enhances lipophilicity compared to the unsubstituted phenyl group in 2-Oxo-3-phenylpropanoic acid . The thienyl group () introduces sulfur-mediated electronic effects, which may alter redox properties or hydrogen-bonding capacity .

Biological Activity: Compounds with aromatic substituents (e.g., m-tolyl, phenyl) show cytotoxicity in cell lines. For example, 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () demonstrated 43.2% mortality in brine shrimp assays at 0.1 mg/mL, suggesting structure-activity relationships (SAR) dependent on substituent polarity and steric effects . Ester derivatives like Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate () are used as intermediates in drug synthesis, highlighting the role of functional group modifications in medicinal chemistry .

Synthetic Pathways: Propanoic acid derivatives are often synthesized via ester hydrolysis (e.g., ) or DCC coupling (e.g., ). The target compound may be synthesized similarly, with the m-tolyl group introduced via Friedel-Crafts alkylation or cross-coupling reactions .

Applications: 2-Oxo-3-phenylpropanoic acid is a biochemical precursor for 3-phenyllactic acid, a compound with antimicrobial properties . Phosphohydroxypyruvic acid () is critical in the serine biosynthesis pathway, underscoring the metabolic relevance of oxo-propanoic acid derivatives .

Research Findings and Implications

- Cytotoxicity : Substituents on the aromatic ring modulate bioactivity. The m-tolyl group’s balance of lipophilicity and steric bulk may enhance cellular uptake, as seen in structurally related cytotoxic compounds .

- SAR Insights : Electron-donating groups (e.g., methyl in m-tolyl) vs. electron-withdrawing groups (e.g., CF₃) affect electronic density on the aromatic ring, influencing interactions with biological targets .

- Contradictions : While some derivatives (e.g., hydroxyphenyl-substituted compounds in ) show cytotoxicity, others like the thienyl analog () lack reported activity, emphasizing substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.